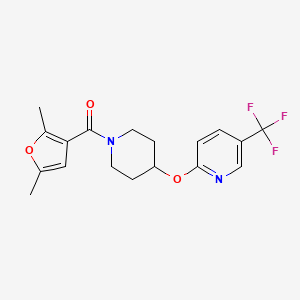

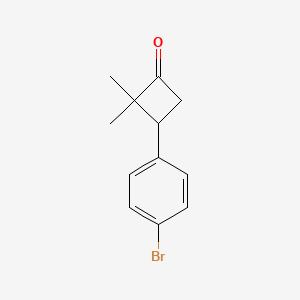

![molecular formula C14H11ClFNO3S B2916059 N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide CAS No. 339107-13-0](/img/structure/B2916059.png)

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

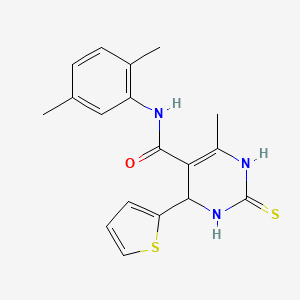

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that is widely used in scientific research. CFTRinh-172 is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is a chloride ion channel found in many different tissues throughout the body. The CFTR channel plays an important role in regulating the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to a variety of diseases, including cystic fibrosis.

Applications De Recherche Scientifique

Synthesis and Characterization

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide and related compounds have been synthesized and characterized for their potential applications in medicinal chemistry and material science. For instance, the synthesis of novel sulfonamide derivatives, including those with structures similar to N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide, has demonstrated significant cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer therapy (Ghorab et al., 2015). Additionally, derivatives have been synthesized for antimicrobial applications, showing effectiveness against various bacterial strains (Kashif Iqbal et al., 2017).

Pharmacological Evaluation

Pharmacological evaluations of these compounds have revealed a broad spectrum of activities. For example, specific derivatives have shown promising results in antibacterial and anti-enzymatic testing, supported by hemolytic activity studies, which provide insights into their cytotoxic behavior (K. Nafeesa et al., 2017). Furthermore, the modulation of immune responses to tumors by novel synthetic compounds structurally related to N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide has been investigated, revealing potential in potentiating the immune response and restoring alloreactivity in immunocompromised models (B. S. Wang et al., 1988).

Material Science and Other Applications

In material science, derivatives of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide have been utilized in the synthesis of multiblock copolymers for proton exchange membranes, showcasing their importance in fuel cell technology (H. Ghassemi et al., 2004). Additionally, research into the thermal degradation of related compounds has provided valuable insights into analytical challenges, potentially influencing forensic and clinical analysis methodologies (Geraldine Dowling et al., 2017).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3S/c15-12-3-1-2-4-13(12)17-14(18)9-21(19,20)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPENEJJZTYXCGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)

![(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2915979.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2915988.png)

![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2915994.png)

![4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2915995.png)